[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
The compound “[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate” is a type of phosphatidylcholine, which is a class of glycerophospholipids. Phosphatidylcholines are essential components of cell membranes and play a crucial role in cellular signaling and metabolism. This specific compound contains a palmitoleic acid (16:1(9Z)) and an arachidonic acid (20:4(5Z,8Z,11Z,14Z)) moiety, making it a unique molecular species with distinct biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate” typically involves the esterification of glycerophosphocholine with the respective fatty acids. The process can be carried out using chemical or enzymatic methods. In chemical synthesis, the reaction is often catalyzed by reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. Enzymatic synthesis, on the other hand, employs lipases to catalyze the esterification reaction, offering higher specificity and milder reaction conditions.
Industrial Production Methods
Industrial production of phosphatidylcholines, including “this compound,” often involves extraction from natural sources such as egg yolk or soybeans. The extracted phosphatidylcholines are then subjected to purification processes, including solvent extraction, chromatography, and crystallization, to obtain the desired molecular species.
Chemical Reactions Analysis
Types of Reactions
“[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate” can undergo various chemical reactions, including oxidation, hydrolysis, and transesterification.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone under controlled conditions to study the oxidative stability and degradation products.
Hydrolysis: Hydrolysis of the ester bonds can be achieved using acidic or basic conditions, often employing hydrochloric acid or sodium hydroxide.
Transesterification: This reaction involves the exchange of fatty acid moieties and can be catalyzed by lipases or chemical catalysts like sodium methoxide.
Major Products Formed
Oxidation: Oxidation products include hydroperoxides, aldehydes, and ketones.
Hydrolysis: Hydrolysis yields free fatty acids and glycerophosphocholine.
Transesterification: Transesterification results in the formation of new phosphatidylcholine species with different fatty acid compositions.
Scientific Research Applications
“[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate” has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lipid oxidation, membrane dynamics, and lipid-lipid interactions.
Biology: The compound is employed in research on cell membrane structure and function, lipid signaling pathways, and lipid-protein interactions.
Medicine: It is investigated for its role in inflammatory processes, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound is used in the formulation of liposomes for drug delivery, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of “[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate” involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The arachidonic acid moiety can be released by phospholipase A2 and further metabolized into eicosanoids, which are potent signaling molecules involved in inflammation and other physiological processes. The palmitoleic acid moiety contributes to the modulation of membrane properties and lipid signaling pathways.
Comparison with Similar Compounds
Similar Compounds
PC(160/204(5Z,8Z,11Z,14Z)): Contains a palmitic acid (16:0) instead of palmitoleic acid.
PC(181(9Z)/204(5Z,8Z,11Z,14Z)): Contains an oleic acid (18:1(9Z)) instead of palmitoleic acid.
PC(161(9Z)/182(9Z,12Z)): Contains a linoleic acid (18:2(9Z,12Z)) instead of arachidonic acid.
Uniqueness
“[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate” is unique due to its specific combination of palmitoleic acid and arachidonic acid, which imparts distinct biophysical and biochemical properties. This combination influences membrane fluidity, signaling pathways, and metabolic processes differently compared to other phosphatidylcholine species.
Properties
Molecular Formula |
C44H78NO8P |
---|---|
Molecular Weight |
780.1 g/mol |
IUPAC Name |
[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H78NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45(3,4)5)40-50-43(46)36-34-32-30-28-26-24-19-17-15-13-11-9-7-2/h14,16-17,19-21,23,25,29,31,42H,6-13,15,18,22,24,26-28,30,32-41H2,1-5H3/b16-14-,19-17-,21-20-,25-23-,31-29-/t42-/m1/s1 |
InChI Key |
DYDDZDMJSQYFGN-OIVUZXIWSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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